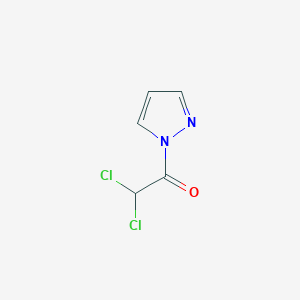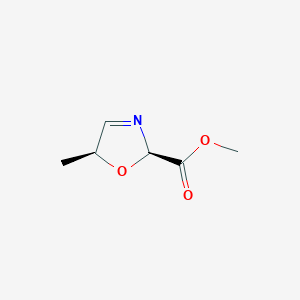![molecular formula C9H8N2O3 B12869347 4-Ethyl-2-nitrobenzo[d]oxazole](/img/structure/B12869347.png)
4-Ethyl-2-nitrobenzo[d]oxazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Ethyl-2-nitrobenzo[d]oxazole is a heterocyclic compound that belongs to the oxazole family Oxazoles are five-membered aromatic rings containing one oxygen and one nitrogen atom This particular compound is characterized by the presence of an ethyl group at the fourth position and a nitro group at the second position on the benzoxazole ring
Métodos De Preparación
The synthesis of 4-Ethyl-2-nitrobenzo[d]oxazole typically involves the cyclization of appropriate precursors under specific reaction conditions. One common method involves the reaction of 2-aminophenol with ethyl-substituted benzoyl chloride in the presence of a base, followed by nitration to introduce the nitro group. The reaction conditions often include the use of solvents like 1,4-dioxane and catalysts such as POCl3. The reaction mixture is typically heated to around 90°C for several hours to ensure complete cyclization .
Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and more efficient catalysts to enhance yield and reduce reaction time.
Análisis De Reacciones Químicas
4-Ethyl-2-nitrobenzo[d]oxazole undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents like lithium aluminum hydride (LiAlH4) or hydrogen gas in the presence of a catalyst.
Substitution: The ethyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Oxidation: The compound can undergo oxidation reactions, although these are less common due to the stability of the nitro group.
Common reagents used in these reactions include LiAlH4 for reduction, sodium hydride (NaH) for substitution, and oxidizing agents like potassium permanganate (KMnO4) for oxidation. The major products formed depend on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
4-Ethyl-2-nitrobenzo[d]oxazole has several applications in scientific research:
Medicinal Chemistry: It serves as a precursor for the synthesis of various pharmacologically active compounds.
Material Science: The compound is used in the development of novel materials with specific electronic and optical properties.
Biological Research: It is used as a probe in biochemical assays to study enzyme activities and protein interactions.
Industrial Applications: The compound is used in the synthesis of dyes, pigments, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of 4-Ethyl-2-nitrobenzo[d]oxazole largely depends on its specific application. In medicinal chemistry, its derivatives may act by inhibiting specific enzymes or receptors. For example, some derivatives inhibit cyclooxygenase (COX) enzymes, thereby exerting anti-inflammatory effects . The nitro group can also undergo bioreduction in biological systems, leading to the formation of reactive intermediates that interact with cellular targets.
Comparación Con Compuestos Similares
4-Ethyl-2-nitrobenzo[d]oxazole can be compared with other benzoxazole derivatives, such as:
2-Methylbenzoxazole: Lacks the nitro group and has different chemical reactivity and biological activity.
4-Nitrobenzoxazole: Similar in structure but lacks the ethyl group, leading to different physical and chemical properties.
2-Amino-4-ethylbenzoxazole: Contains an amino group instead of a nitro group, resulting in different biological activities.
The uniqueness of this compound lies in the combination of the ethyl and nitro groups, which confer specific chemical reactivity and potential biological activities not seen in other derivatives .
Propiedades
Fórmula molecular |
C9H8N2O3 |
|---|---|
Peso molecular |
192.17 g/mol |
Nombre IUPAC |
4-ethyl-2-nitro-1,3-benzoxazole |
InChI |
InChI=1S/C9H8N2O3/c1-2-6-4-3-5-7-8(6)10-9(14-7)11(12)13/h3-5H,2H2,1H3 |
Clave InChI |
YLOZELIGAVVKRP-UHFFFAOYSA-N |
SMILES canónico |
CCC1=C2C(=CC=C1)OC(=N2)[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



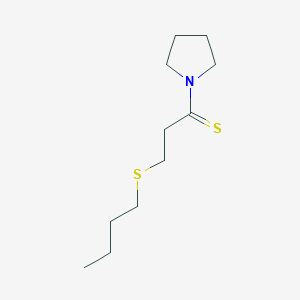
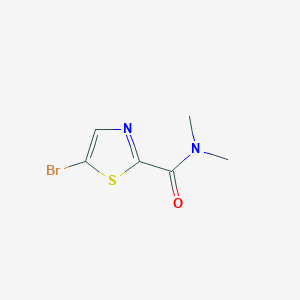


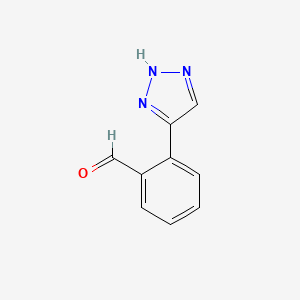
![1-(4-Methylbenzo[d]oxazol-2-yl)ethanone](/img/structure/B12869323.png)

![2-(Methylthio)-7-(trifluoromethoxy)benzo[d]oxazole](/img/structure/B12869328.png)


